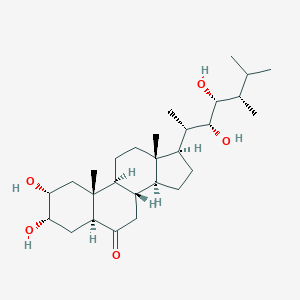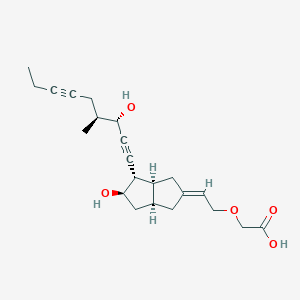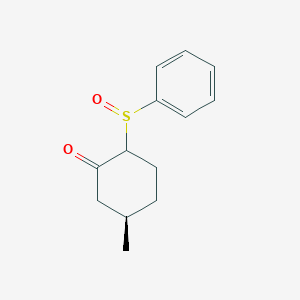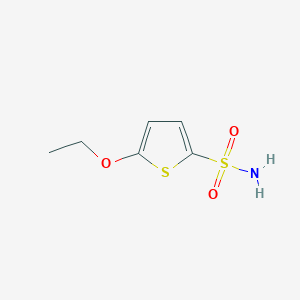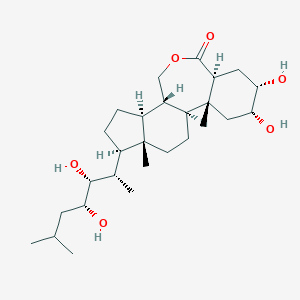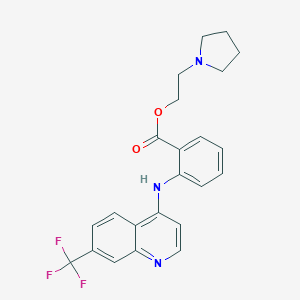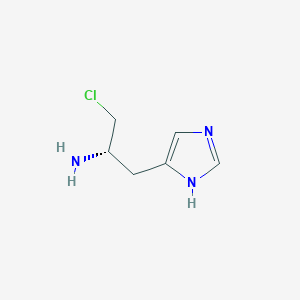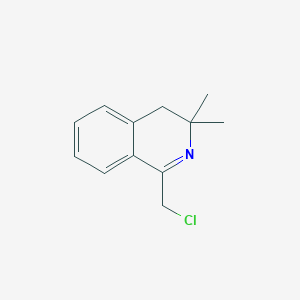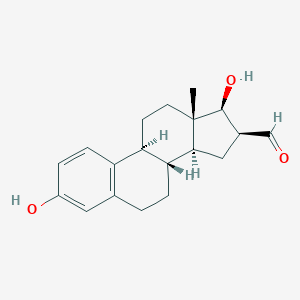
16-Formylestradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Formylestradiol (16-FE) is a synthetic estrogenic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
16-Formylestradiol exerts its effects through binding to estrogen receptors (ERs), particularly ERα and ERβ. It has been shown to have a higher binding affinity for ERβ than ERα. Once bound to ERs, 16-Formylestradiol can regulate gene expression, leading to its various physiological effects.
Effets Biochimiques Et Physiologiques
16-Formylestradiol has been shown to have various biochemical and physiological effects, including the regulation of gene expression, inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. It has also been shown to regulate glucose metabolism and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 16-Formylestradiol in lab experiments is its high binding affinity for ERβ, which makes it a useful tool for studying the effects of ERβ activation. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
For 16-Formylestradiol research include further exploration of its potential therapeutic applications, including its effects on metabolic disorders, neurological disorders, and cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
16-Formylestradiol can be synthesized using various methods, including the Wessely-Moser rearrangement, the Pfitzinger reaction, and the Wittig reaction. The Wessely-Moser rearrangement involves the rearrangement of a 17-ketone group to a 16-formyl group using zinc and acetic acid. The Pfitzinger reaction involves the reaction of estrone with formic acid and acetic anhydride. The Wittig reaction involves the reaction of estrone with a phosphonium ylide to form the desired 16-formyl compound.
Applications De Recherche Scientifique
16-Formylestradiol has been used in scientific research to study its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that 16-Formylestradiol can inhibit the growth of breast cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 16-Formylestradiol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
150585-08-3 |
|---|---|
Nom du produit |
16-Formylestradiol |
Formule moléculaire |
C19H24O3 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,16S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carbaldehyde |
InChI |
InChI=1S/C19H24O3/c1-19-7-6-15-14-5-3-13(21)8-11(14)2-4-16(15)17(19)9-12(10-20)18(19)22/h3,5,8,10,12,15-18,21-22H,2,4,6-7,9H2,1H3/t12-,15-,16-,17+,18+,19+/m1/s1 |
Clé InChI |
GQRLRYVNRMCWPQ-IEQBIMPXSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)C=O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(C2O)C=O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CC(C2O)C=O)CCC4=C3C=CC(=C4)O |
Synonymes |
16-formylestradiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



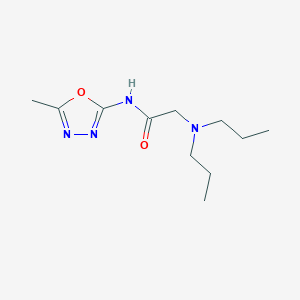
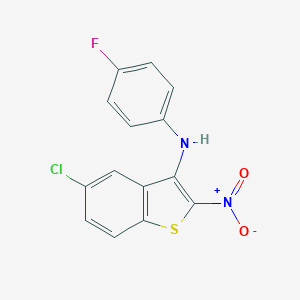
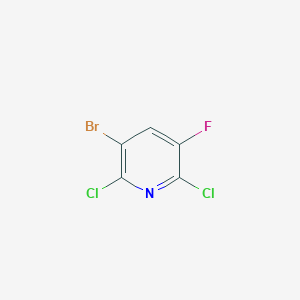
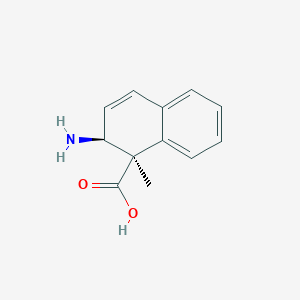
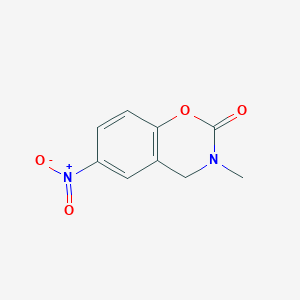
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)
